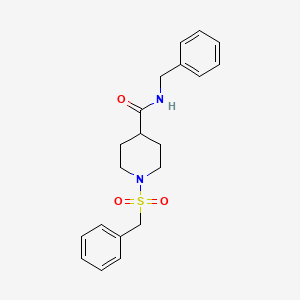

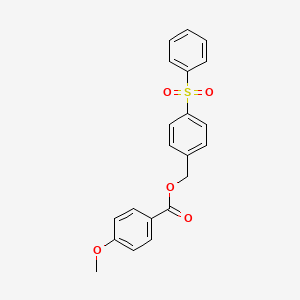

![molecular formula C19H26N2O4 B4581238 3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)

3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione

説明

Synthesis Analysis The synthesis of imidazolidinediones, which share structural similarity with the compound , typically involves the base-catalyzed cyclization of propargylureas. This method has been noted as versatile for obtaining compounds with tertiary groups substituted on ring-nitrogen number 3, demonstrating the complexity and specificity required in the synthesis processes of such compounds (Chiu, Keifer, & Timberlake, 1979).

Molecular Structure Analysis Molecular docking and quantum chemical calculations provide insights into the molecular structure of related compounds. These studies involve geometry optimization, vibrational spectra assignment, and calculation of molecular parameters such as bond length and bond angle. Molecular electrostatic potential, HOMO - LUMO analysis, and Fukui functions are also performed to understand the intramolecular charge transfer and the electronic properties of these molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties The chemical reactions involving imidazolidinediones often lead to the formation of novel compounds through reactions like Mannich reaction, showcasing the reactive versatility of these compounds. For instance, the synthesis of novel derivatives by reacting N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine with dichloroacetyl chloride highlights the chemical reactivity of these molecules (Ünaleroğlu, Temelli, & Hökelek, 2002).

Physical Properties Analysis Physical properties, including crystallography and spectroscopic data, are critical for understanding the stability and behavior of these compounds. Crystal structure analysis, for instance, helps in identifying the precise arrangement of molecules and their intermolecular interactions, which are essential for predicting the compound's behavior in various conditions (Kumarasinghe, Hruby, & Nichol, 2009).

科学的研究の応用

Corrosion Inhibition

- Imidazole derivatives have been investigated for their corrosion inhibition efficacy. A study by Prashanth et al. (2021) explored three new imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Their research found that one of the imidazole derivatives exhibited high corrosion inhibition efficiency, suggesting potential applications of similar compounds in protecting metals from corrosion (Prashanth et al., 2021).

Structural Characterization in Complex Synthesis

- Xu et al. (2007) focused on the synthesis, reactivity, and structural characterization of sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands. This study highlights the role of imidazole derivatives in the synthesis and characterization of complex metal-organic compounds (Xu et al., 2007).

Applications in Medicinal Chemistry

- A research by Chiu et al. (1979) described the synthesis of imidazolidinediones, including 3-tert-butyl-5,5-dimethyl-2,4-imidazolidinedione, from the cyclization of propargylureas. The study notes the potential of these compounds in controlling petit mal epileptic seizures (Chiu et al., 1979).

Photodynamic Therapy for Cancer Treatment

- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives and examined their potential in photodynamic therapy, particularly for cancer treatment. Their research underlines the importance of imidazole derivatives in developing photosensitizers for therapeutic applications (Pişkin et al., 2020).

Biological Activities

- Research on hindered phenols and analogues, including thiazolidine compounds derived from phenols with imidazole groups, has been conducted to explore their hypolipidemic and hypoglycemic properties along with the ability to inhibit lipid peroxidation. This study by Yoshioka et al. (1989) indicates the potential biological applications of imidazole derivatives in treating metabolic disorders (Yoshioka et al., 1989).

Antimicrobial Evaluation

- Moorthy et al. (2014) synthesized and evaluated imidazolyl thiazolidinedione derivatives for antimicrobial activity. Their study demonstrates the potential of these compounds as effective agents against various bacterial and fungal strains (Moorthy et al., 2014).

特性

IUPAC Name |

3-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-5-8-14-9-10-15(16(13-14)24-4)25-12-7-6-11-21-17(22)19(2,3)20-18(21)23/h5,8-10,13H,6-7,11-12H2,1-4H3,(H,20,23)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZRHGJGNVYZCH-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[2-Methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)

![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)

![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)

![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)

![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)